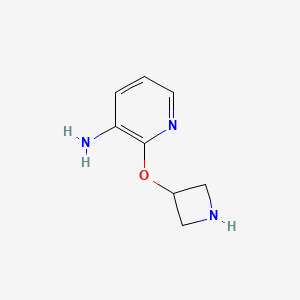![molecular formula C13H13ClF3N3 B1446247 4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride CAS No. 1820613-72-6](/img/structure/B1446247.png)
4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride
Descripción general
Descripción
The compound “4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride” is a chemical with the molecular formula C14H13F3N2 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, an ethanolic solution of 10% palladium carbon and the compound is added under nitrogen protection in a stainless steel autoclave. The mixture is then hydrogenated at 23-25 ℃ for 4.5 hours under 4bar pressure. After filtration and washing, the concentrate is mixed with an ethanolic solution of hydrogen chloride. The mixed solution is stirred at 25 ℃ for 1 hour, and at 0 ℃ for 2 hours. The precipitate is then filtered, washed with cold ethanol/MTBE, and dried to constant weight to obtain the compound .Physical and Chemical Properties Analysis
The molecular weight of the compound is 266.26 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Molecular Conformations and Hydrogen Bonding
4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride has been extensively studied for its molecular conformations and hydrogen bonding. Research shows that in various derivatives of this compound, the reduced pyridine ring adopts a half-chair conformation. These studies provide valuable insights into the molecular structures and interactions of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in materials science and molecular engineering (Sagar et al., 2017).
Tautomerism and Structural Transformations
The compound demonstrates interesting tautomeric behaviors and structural transformations, which have been a subject of study. Research on its derivatives revealed insights into the stability of these compounds in different conditions and their transformation products, contributing to the understanding of their chemical properties (Gubaidullin et al., 2014).
Synthesis and Chemical Reactions
This compound has been a focal point in the synthesis of various derivatives. Studies have explored different synthetic routes and reactions, including microwave-assisted treatments and cyclization processes. These research endeavors enhance the knowledge of synthetic chemistry and broaden the scope of creating novel compounds with potential industrial and pharmaceutical applications (Palka et al., 2014).
Antiproliferative Activity
In the field of medical research, derivatives of this compound have been synthesized and tested for their antiproliferative activity against various cancer cell lines. These studies contribute to the development of potential anticancer agents and enhance the understanding of the biological activity of such compounds (Razmienė et al., 2021).
Corrosion Inhibition
A distinct application of this compound's derivatives is in corrosion inhibition. Research has shown that certain derivatives are effective in protecting metals like copper from corrosion, particularly in acidic environments. This has implications for the development of new materials and protective coatings in industrial applications (Sudheer & Quraishi, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3.ClH/c14-13(15,16)12-10-8-17-7-6-11(10)19(18-12)9-4-2-1-3-5-9;/h1-5,17H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQBALUILFFTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C(F)(F)F)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


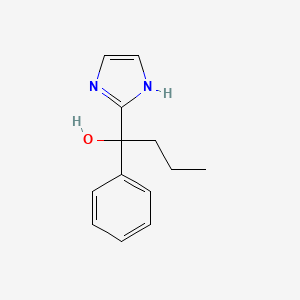
![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)
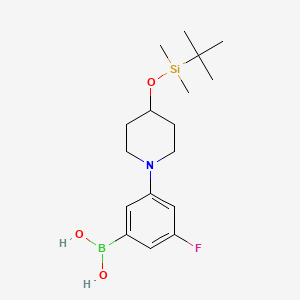
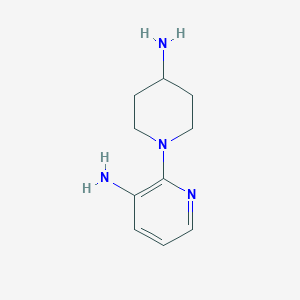
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B1446176.png)
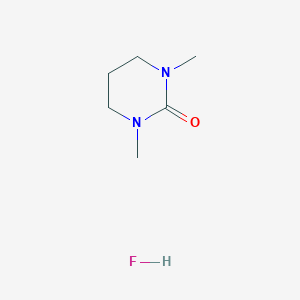
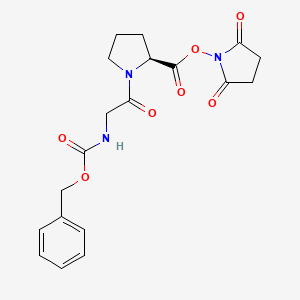
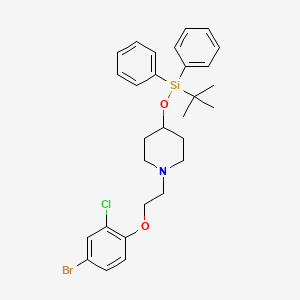
![4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446181.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)
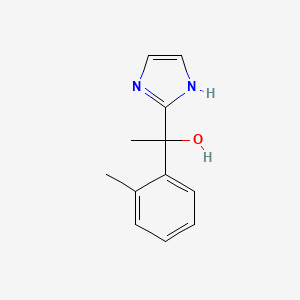
![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)
